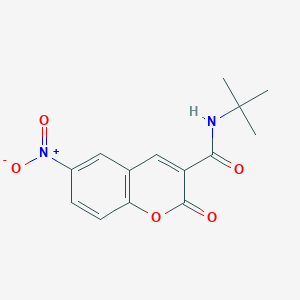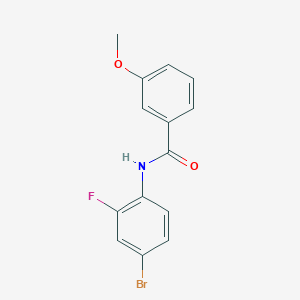![molecular formula C19H21NOS B5867760 3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, BPPT, and has been the subject of numerous studies to explore its properties and potential uses.
作用机制
The mechanism of action of BPPT involves its ability to bind to dopamine receptors in the brain, specifically the D2 receptor subtype. By blocking the activity of these receptors, BPPT can reduce the activity of dopamine in the brain, which is believed to be a key factor in the development of psychotic symptoms.
Biochemical and Physiological Effects:
BPPT has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that BPPT can reduce the levels of dopamine in the brain, which can lead to a reduction in psychotic symptoms. Additionally, BPPT has been shown to have a low affinity for other neurotransmitter receptors, which reduces the risk of side effects.
实验室实验的优点和局限性
BPPT has several advantages as a research tool, including its high affinity for dopamine receptors and its ability to block their activity. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are several future directions for research on BPPT, including its potential use as a treatment for other disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to explore the potential side effects and long-term effects of BPPT use, as well as its potential interactions with other drugs. Overall, BPPT is a promising compound with significant potential for future research and development.
合成方法
The synthesis of BPPT involves the reaction between 4-benzylpiperidine and carbon disulfide in the presence of sodium hydroxide, followed by the addition of phenol. This process yields BPPT as a white crystalline solid.
科学研究应用
BPPT has been extensively studied for its potential applications in various fields. One of the most significant areas of research has been in the field of medicine, where BPPT has been explored for its potential as an antipsychotic drug. Several studies have shown that BPPT has a high affinity for dopamine receptors and can effectively block their activity, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders.
属性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c21-18-8-4-7-17(14-18)19(22)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVNFNIYYYHIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)


![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)

![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)